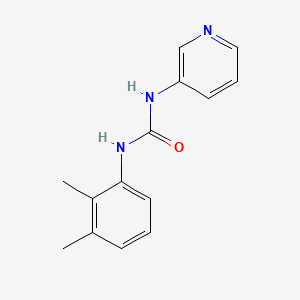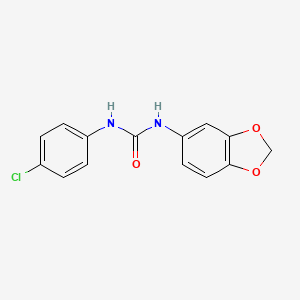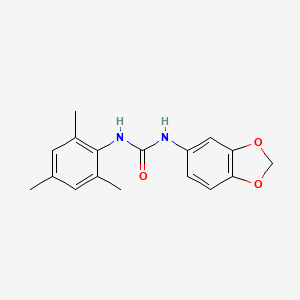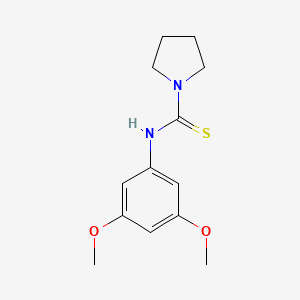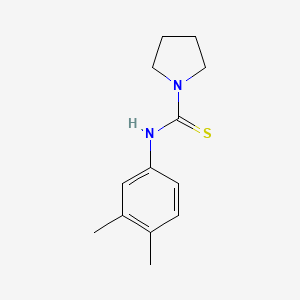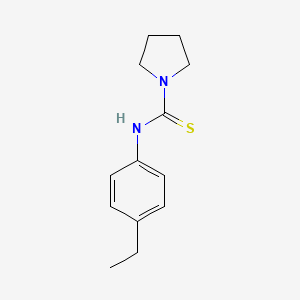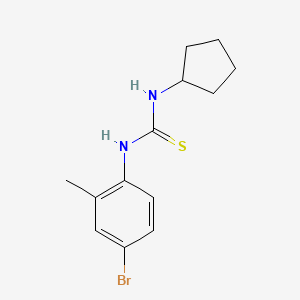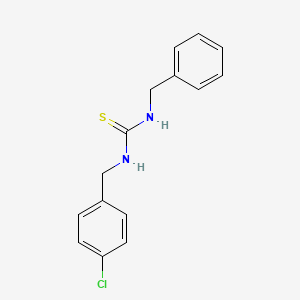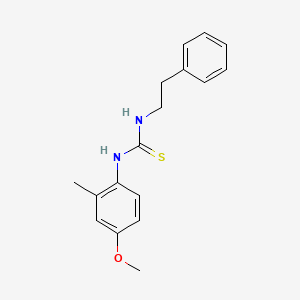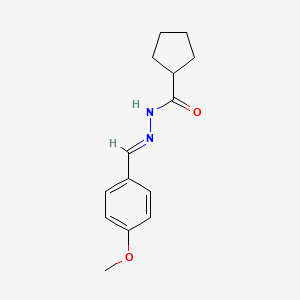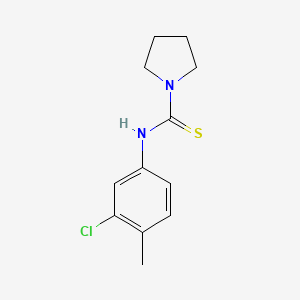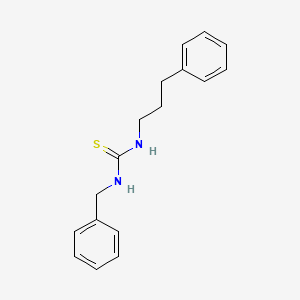
N-benzyl-N'-(3-phenylpropyl)thiourea
Overview
Description
N-benzyl-N'-(3-phenylpropyl)thiourea (BPTU) is a synthetic compound that has been widely used in scientific research for its unique biochemical and physiological properties. BPTU is a thiourea derivative that exhibits a variety of biological activities, including anti-inflammatory, anti-tumor, and anti-oxidant effects.
Mechanism of Action
The mechanism of action of N-benzyl-N'-(3-phenylpropyl)thiourea is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. N-benzyl-N'-(3-phenylpropyl)thiourea has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of pro-inflammatory cytokines. N-benzyl-N'-(3-phenylpropyl)thiourea has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cell survival.
Biochemical and Physiological Effects
N-benzyl-N'-(3-phenylpropyl)thiourea has a variety of biochemical and physiological effects. It has been shown to reduce inflammation, induce apoptosis in cancer cells, and scavenge free radicals. N-benzyl-N'-(3-phenylpropyl)thiourea has also been shown to reduce oxidative stress and protect against DNA damage. Additionally, N-benzyl-N'-(3-phenylpropyl)thiourea has been shown to improve insulin sensitivity and reduce blood glucose levels in diabetic rats.
Advantages and Limitations for Lab Experiments
N-benzyl-N'-(3-phenylpropyl)thiourea has several advantages for lab experiments. It is a well-established compound with a known synthesis method, making it easy to replicate in a laboratory setting. N-benzyl-N'-(3-phenylpropyl)thiourea also exhibits a variety of biological activities, making it useful for studying inflammation, cancer, and oxidative stress. However, N-benzyl-N'-(3-phenylpropyl)thiourea also has some limitations. It can be toxic at high doses, and its mechanism of action is not fully understood, making it difficult to interpret some experimental results.
Future Directions
There are several future directions for research on N-benzyl-N'-(3-phenylpropyl)thiourea. One area of interest is its potential use as an anti-cancer agent. N-benzyl-N'-(3-phenylpropyl)thiourea has been shown to induce apoptosis in cancer cells, and further research could explore its potential as a therapeutic agent for various types of cancer. Another area of interest is its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Finally, further research could explore the mechanism of action of N-benzyl-N'-(3-phenylpropyl)thiourea and its potential as a therapeutic target for various diseases.
Scientific Research Applications
N-benzyl-N'-(3-phenylpropyl)thiourea has been widely used in scientific research due to its unique properties. It has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. N-benzyl-N'-(3-phenylpropyl)thiourea has also been shown to have anti-tumor effects by inducing apoptosis in cancer cells. Additionally, N-benzyl-N'-(3-phenylpropyl)thiourea has been shown to have anti-oxidant effects by scavenging free radicals and reducing oxidative stress.
properties
IUPAC Name |
1-benzyl-3-(3-phenylpropyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2S/c20-17(19-14-16-10-5-2-6-11-16)18-13-7-12-15-8-3-1-4-9-15/h1-6,8-11H,7,12-14H2,(H2,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JILFWKMHJYDGCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCNC(=S)NCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
23.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49827300 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-Benzyl-3-(3-phenylpropyl)thiourea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2S)-3-phenyl-2-[(1-propylbutyl)amino]-1-propanol](/img/structure/B4287338.png)

